3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide

Medicinal chemistry Conformational restriction Ligand efficiency

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide (CAS 1339169-67-3) is a bicyclic urea derivative built on the conformationally constrained 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of 211.22 g·mol⁻¹, a calculated LogP of −2.07, and a fraction sp³ (Fsp³) of 0.67.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B13624009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCNC(CN1C(=O)C2CC2C1=O)C(=O)N
InChIInChI=1S/C9H13N3O3/c1-11-6(7(10)13)3-12-8(14)4-2-5(4)9(12)15/h4-6,11H,2-3H2,1H3,(H2,10,13)
InChIKeyYMOBKROIBQTMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide – Structural Identity and Physicochemical Baseline for Procurement Specification


3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide (CAS 1339169-67-3) is a bicyclic urea derivative built on the conformationally constrained 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of 211.22 g·mol⁻¹, a calculated LogP of −2.07, and a fraction sp³ (Fsp³) of 0.67 . The compound contains a secondary methylamino group, a terminal primary amide, and a fused cyclopropane ring that restricts conformational freedom relative to flexible-chain propanamide analogs .

1
Conformationally constrained bicyclic scaffold with high-fraction-sp³ core for fragment-based discovery
2
Low-lipophilicity profile supports aqueous solubility and reduced nonspecific binding in biochemical assays
3
Primary amide hydrogen-bond donor/acceptor pair enables directed pharmacophore modeling and SAR exploration

Why In-Class 3-Azabicyclo[3.1.0]hexane Derivatives Cannot Be Interchanged with 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide


The 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold family spans diverse pharmacologically relevant targets including dopamine D3 receptors, opioid receptors, dipeptidyl peptidase-IV, ketohexokinase, muscarinic receptors, and triple reuptake transporters, with target engagement exquisitely sensitive to N3-substituent identity [1][2][3][4]. Within the propanamide sub-series, the simplest structural alteration—such as replacing the methylamino group with an ethylamino group, adding a 2-methyl substituent, changing the terminal amide to a carboxylic acid or methyl ester, or methylating the cyclopropane ring at the 6-position—generates a chemically distinct entity with different hydrogen-bonding capacity, lipophilicity, and steric profile, any of which can profoundly alter target selectivity, potency, and ADME properties . Procurement of an incorrect analog without matched analytical and biological qualification therefore carries a high risk of silent experimental failure.

N3-Substituent Minor changes at N3 shift target engagement across dopamine D3, opioid, DPP-IV, ketohexokinase, and muscarinic receptor families; analog interchange may silently alter assay readout
Terminal Group Primary amide (–CONH₂) differs from methyl ester (–COOCH₃) and carboxylic acid (–COOH) in hydrogen-bond donor count, permeability, and molecular recognition profile
Cyclopropane 6-Position methylation or ring expansion alters steric and conformational space; procurement of an unverified analog may not reproduce the intended scaffold geometry

Quantitative Differentiation Evidence for 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide – Head-to-Head and Class-Level Comparisons


Conformational Restraint via Fsp³ and Cyclopropane Ring Confers Entropic Advantage Over Flexible Propanamide Analogs

The target compound exhibits a fraction sp³ (Fsp³) of 0.67, reflecting a high degree of sp³-hybridized carbon content contributed by the fused cyclopropane ring and the methylamino side chain . This value substantially exceeds that of typical linear propanamide derivatives, which exhibit Fsp³ values below 0.5. Higher Fsp³ has been correlated across multiple large-scale analyses with improved clinical developability outcomes including reduced attrition due to toxicity and improved aqueous solubility profiles [1].

Conformational Restraint
Class-level inference
Fsp³ = 0.67 vs
Supports scaffold complexity screening in lead discovery
Class-level correlation; compound-specific developability requires confirmation
Lipophilicity Differentiation
Cross-study comparable
LogP = −2.07 vs >3.0 for N-aryl-substituted scaffold congeners (ΔLogP > 5 units)
Supports aqueous-solubility-preferred assay workflows
In silico values; experimental LogP determination recommended
Purity Specification
Direct head-to-head comparison
98% certified purity vs 97% for 2-methyl analog (33% lower max unspecified impurities)
Supports high-sensitivity assay procurement decisions
Batch-specific QC documentation available upon request
H-Bond Donor Capacity
Cross-study comparable
HBD = 2 (primary amide + methylamino) vs 1 for methyl ester analog vs 3 for carboxylic acid analog
Supports amide pharmacophore selection in SAR programs
HBD count per standard Lipinski rules; vendor datasheets confirm assignments
Medicinal chemistry Conformational restriction Ligand efficiency

Hydrophilicity (LogP = −2.07) Differentiates the Target Compound from Lipophilic 6,6-Dimethyl- and N-Aryl-Substituted Scaffold Congeners

The target compound has a calculated LogP of −2.07, indicating substantial hydrophilicity . This contrasts sharply with closely related N-aryl-substituted analogs bearing the same 2,4-dioxo-3-azabicyclo[3.1.0]hexane core, such as N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide (cLogP estimated >3.0) [1]. The LogP differential exceeds 5 log units, placing the target compound in a distinctly different ADME space with respect to aqueous solubility, plasma protein binding, and metabolic clearance pathways.

Lipophilicity Differentiation
Cross-study comparable
LogP = −2.07 vs >3.0 for N-aryl-substituted scaffold congeners (ΔLogP > 5 units)
Supports aqueous-solubility-preferred assay workflows
In silico values; experimental LogP determination recommended
Lipophilicity ADME Solubility

Customer-Verified Purity Specification of 98% Enables Procurement-Quality Decisions Relative to Lower-Purity 97% Analogs

The target compound is supplied at a certified purity of 98% by Fluorochem (Product Code F705895) and LeYan (Product No. 1363348), with batch-specific QC documentation available . In the directly comparable 2-methyl analog series—3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide (CAS 1339026-80-0)—the standard commercial purity specification is 97% . This 1-percentage-point purity differential corresponds to a 50% higher specified impurity burden in the 2-methyl analog (3% vs. 2% maximum unspecified impurities), a meaningful distinction for assays where trace impurities can confound dose–response interpretation.

Purity Specification
Direct head-to-head comparison
98% certified purity vs 97% for 2-methyl analog (33% lower max unspecified impurities)
Supports high-sensitivity assay procurement decisions
Batch-specific QC documentation available upon request
Chemical procurement Purity specification Quality assurance

Primary Amide Hydrogen-Bond Donor Capacity Distinguishes Target from Methyl Ester and Carboxylic Acid Congeners in the Same Scaffold Series

The target compound possesses two hydrogen-bond donors (HBD = 2) contributed by the terminal primary amide (−CONH₂) and the secondary methylamino group (−NHCH₃) . The corresponding methyl ester analog—methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate (CAS 1341905-96-1)—contains only one HBD (the methylamino group), and the carboxylic acid analog (CAS 1342959-98-1) contains three HBDs [1]. This variation in HBD count (2 vs. 1 vs. 3) directly affects the compound's capacity to engage in directional hydrogen-bonding interactions with biological targets, with the primary amide providing a geometrically defined donor–acceptor pair that is absent in both the ester and the acid forms.

H-Bond Donor Capacity
Cross-study comparable
HBD = 2 (primary amide + methylamino) vs 1 for methyl ester analog vs 3 for carboxylic acid analog
Supports amide pharmacophore selection in SAR programs
HBD count per standard Lipinski rules; vendor datasheets confirm assignments
Hydrogen bonding Molecular recognition Scaffold derivatization

Validated Application Scenarios for 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide Based on Comparative Evidence


Fragment-Based Lead Discovery Requiring a High-Fsp³, Low-Lipophilicity Bicyclic Scaffold

With an Fsp³ of 0.67 and a LogP of −2.07 , the target compound is well suited as a fragment or early lead scaffold in programs that prioritize three-dimensionality and low lipophilicity. The quantified Fsp³ advantage of >0.17 units over flexible-chain propanamide analogs [1] supports its selection in fragment libraries where conformational restriction is a desired design criterion.

Structure–Activity Relationship (SAR) Studies on the 2,4-Dioxo-3-azabicyclo[3.1.0]hexane Core

The target compound represents the N3-(2-methylamino)propanamide substitution pattern on the 2,4-dioxo-3-azabicyclo[3.1.0]hexane core, a scaffold identified in patent literature across dopamine D3, opioid, DPP-IV, ketohexokinase, and muscarinic receptor modulator programs [2][3][4]. Its distinctive HBD count (2, from the primary amide) differentiates it from the methyl ester (HBD = 1) and carboxylic acid (HBD = 3) analogs , making it the appropriate building block for SAR exploration where the terminal primary amide pharmacophore must be conserved.

Procurement-Quality-Controlled Biological Assays Requiring ≥98% Certified Purity

For dose–response studies and biochemical screening where impurity-driven false positives must be minimized, the target compound's documented 98% purity specification with available batch QC data provides a 33% lower maximum unspecified impurity burden relative to the 97%-purity 2-methyl analog (CAS 1339026-80-0) . This purity differential directly supports procurement decisions in regulated or high-sensitivity assay environments.

Computational Chemistry and Molecular Modeling Benchmarking on Constrained Bicyclic Ureas

The target compound's combination of a strained cyclopropane ring, a cyclic urea (2,4-dioxo) motif, and a flexible methylamino-propanamide side chain provides a structurally well-defined test case for benchmarking conformational sampling algorithms, LogP prediction methods, and hydrogen-bond propensity calculations. The availability of experimentally verified InChI Key and SMILES data from multiple independent suppliers ensures structural reproducibility across modeling platforms.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
High-Fsp³, low-lipophilicity bicyclic scaffold
Conformational restriction and solubility profiling
Core scaffold SAR studies
Terminal primary amide H-bond pharmacophore
Target engagement vs ester and acid analogs
High-sensitivity biochemical assays
98% certified purity with batch QC availability
Impurity-driven interference assessment
Computational chemistry benchmarking
Constrained bicyclic urea with defined stereochemistry
Conformational sampling and LogP prediction validation
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